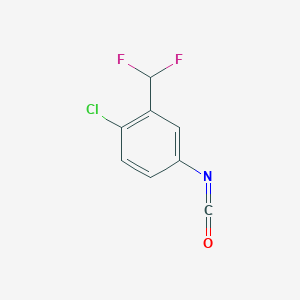
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a chloro group, difluoromethyl group, and an isocyanate group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene typically involves the introduction of the chloro, difluoromethyl, and isocyanate groups onto a benzene ring. One common method is the reaction of 1-chloro-2-(difluoromethyl)benzene with phosgene (COCl2) in the presence of a base to form the isocyanate group. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, or thiocarbamates.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl ketones or reduction to form difluoromethyl alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) at temperatures ranging from 50-100°C.
Addition Reactions: Reagents such as primary amines or alcohols in the presence of a catalyst like triethylamine (TEA) at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.
Addition Reactions: Formation of ureas, carbamates, or thiocarbamates.
Oxidation and Reduction Reactions: Formation of difluoromethyl ketones or alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the formation of stable adducts. The chloro and difluoromethyl groups can also participate in various chemical transformations, contributing to the compound’s overall reactivity and versatility .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Known for its use as an anesthetic (Isoflurane).
1-Chloro-2,2-difluoroethane: Used in the production of refrigerants and blowing agents.
1-Chloro-2-(trifluoromethyl)benzene: Employed in the synthesis of agrochemicals and pharmaceuticals.
Uniqueness
1-Chloro-2-(difluoromethyl)-4-isocyanatobenzene is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the isocyanate group allows for the formation of a wide range of derivatives, making it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
51488-21-2 |
|---|---|
Fórmula molecular |
C8H4ClF2NO |
Peso molecular |
203.57 g/mol |
Nombre IUPAC |
1-chloro-2-(difluoromethyl)-4-isocyanatobenzene |
InChI |
InChI=1S/C8H4ClF2NO/c9-7-2-1-5(12-4-13)3-6(7)8(10)11/h1-3,8H |
Clave InChI |
FSWOXXJXDSTAFM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N=C=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


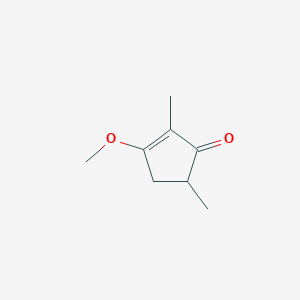

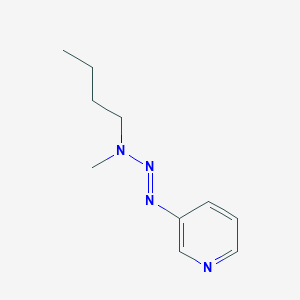
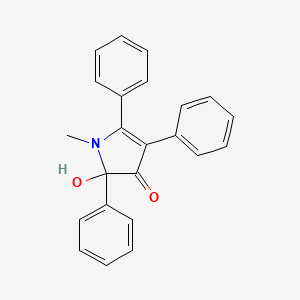
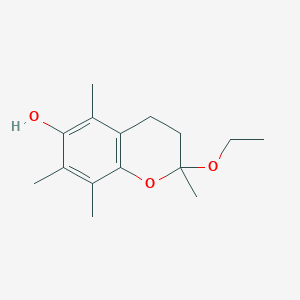

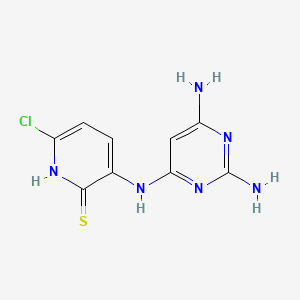

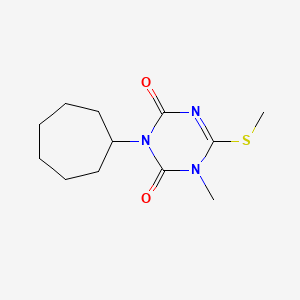

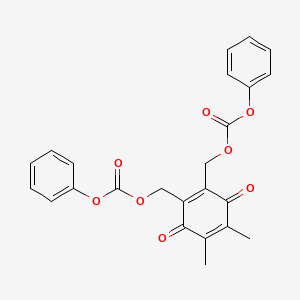
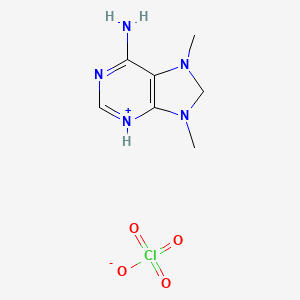
![2-[5-(4-Bromophenyl)furan-2-yl]quinoxaline](/img/structure/B14656767.png)
methanone](/img/structure/B14656768.png)
